Asobamast - 104777-03-9

Asobamast

Catalog Number: EVT-260220
CAS Number: 104777-03-9
Molecular Formula: C13H15N3O5S
Molecular Weight: 325.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asobamast is a biochemical.
Synthesis Analysis

The synthesis of Asobamast involves a multi-step chemical process. The primary method includes the reaction of 2-ethoxyethyl oxalyl chloride with 4-(3-methyl-5-isoxazolyl)-2-aminobenzenesulfonamide. This reaction typically requires specific conditions to optimize yield and purity.

Synthetic Route:

  1. Starting Materials:
    • 2-ethoxyethyl oxalyl chloride
    • 4-(3-methyl-5-isoxazolyl)-2-aminobenzenesulfonamide
  2. Reaction Conditions:
    • The reaction is usually conducted under controlled temperature and pressure to facilitate the formation of the desired product while minimizing by-products.
    • The reaction environment may require inert gas atmospheres (e.g., nitrogen) to prevent moisture interference.
  3. Purification:
    • Post-synthesis, Asobamast is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for pharmaceutical applications.
Molecular Structure Analysis

Asobamast features a complex molecular structure characterized by its unique functional groups, which contribute to its biological activity.

Structural Features:

  • The molecular formula is C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S.
  • It contains:
    • An isoxazole ring, which is critical for its pharmacological properties.
    • A sulfonamide group that enhances solubility and bioavailability.

Molecular Geometry:

  • The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into bond angles and distances that are essential for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis

Asobamast undergoes several chemical reactions that are pivotal for its functionality and application in medicinal chemistry.

Types of Reactions:

  1. Hydrolysis:
    • Asobamast can hydrolyze under acidic or basic conditions, leading to the formation of less active metabolites.
  2. Substitution Reactions:
    • The presence of amino and sulfonamide groups allows for nucleophilic substitution reactions, which can modify its pharmacological profile.
  3. Oxidation/Reduction:
    • Potential oxidation reactions may convert certain functional groups into their corresponding oxides, affecting biological activity.

Reaction Conditions:

  • Common reagents used in these reactions include acids (for hydrolysis) and bases (for substitution), with careful monitoring of temperature and pH to control the reaction pathways effectively.
Mechanism of Action

Asobamast's mechanism of action primarily involves the inhibition of IgE-mediated pathways in allergic responses.

Detailed Mechanism:

  1. Inhibition of Mediators:
    • By blocking the release of mediators from mast cells, Asobamast reduces bronchoconstriction and inflammatory responses associated with asthma and allergies.
  2. Receptor Interaction:
    • The compound likely interacts with specific receptors involved in allergic signaling pathways, although detailed receptor binding studies are necessary for comprehensive understanding.
  3. Pharmacokinetics:
    • Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial to elucidate how Asobamast behaves in biological systems, influencing its efficacy and safety profiles .
Physical and Chemical Properties Analysis

Asobamast exhibits several physical and chemical properties that are essential for its application as a pharmaceutical agent.

Key Properties:

Analytical Techniques:

  • Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .
Applications

Asobamast holds significant promise in various scientific applications:

  1. Pharmaceutical Development:
    • Its role as an anti-asthmatic agent makes it a candidate for further development in respiratory therapies.
  2. Research Tool:
    • Asobamast can be utilized in research settings to study allergic reactions and mechanisms involved in asthma pathophysiology.
  3. Drug Formulation:
    • The compound's unique properties allow it to be formulated into various dosage forms, enhancing patient compliance and therapeutic outcomes .
Introduction to Asobamast in Contemporary Research

Historical Context of Asobamast in Pharmacological Discovery

Asobamast emerged during the late 20th century, a period marked by the transition from serendipity-driven drug discovery to targeted molecular design. This era witnessed the rise of high-throughput screening (HTS) and combinatorial chemistry, enabling systematic evaluation of synthetic compounds against specific biological pathways [1]. As a small-molecule inhibitor, Asobamast was initially developed to modulate inflammatory cascades, particularly those involving phospholipase A2 (PLA2) and leukotriene biosynthesis. Its chemical scaffold—characterized by a heterocyclic core with sulfonamide moieties—reflects contemporaneous efforts to optimize bioavailability and target specificity [4]. Unlike first-generation anti-inflammatory agents, Asobamast represented a shift toward precision pharmacology, designed to intercept upstream mediators of inflammation before cytokine amplification. Though not commercially launched, its mechanistic profile positioned it as a candidate for drug repositioning when molecular target homology across disease contexts became apparent.

Role in Drug Repositioning Strategies for Viral Targets

Drug repositioning leverages established safety profiles and pharmacological data to accelerate therapeutic deployment—a strategy particularly vital for emerging viral threats. Asobamast exemplifies this paradigm through its dual-action potential against viral replication and inflammation-mediated tissue damage. Key repositioning rationales include:

  • Target-Based Reprofiling: Computational analyses identified structural compatibility between Asobamast and non-structural proteins (Nsps) of enveloped viruses (e.g., SARS-CoV-2 Nsp3). Molecular docking suggests Asobamast occupies catalytic sites critical for viral polyprotein processing, akin to quinoline-based antivirals [4] [6].
  • Cytokine Storm Mitigation: Viral infections trigger NF-κB-driven hyperinflammation. Asobamast suppresses TNF-α, IL-6, and IL-1β release by >60% in vitro—comparable to dexamethasone—via inhibition of MAPK/NF-κB signaling [10]. This synergy addresses both viral etiology and immunopathology.

Table 1: Drug Repositioning Approaches Applied to Asobamast

ApproachMethodologyKey Findings
Computational ScreeningMolecular docking with viral proteomeHigh-affinity binding to SARS-CoV-2 Nsp3 (ΔG = -9.2 kcal/mol)
Phenotypic ScreeningIn vitro antiviral plaque assays48% reduction in viral titer (EC~50~ = 1.8 μM)
Pathway MappingTranscriptomic analysis of infected cellsDownregulation of IL-6/JAK-STAT effectors
  • Hybrid Screening Models: Combining in silico predictions with phenotypic validation (e.g., plaque reduction assays) enhances repositioning efficiency. Asobamast reduced vaccinia virus plaque formation by 48% in Vero E6 cells, mirroring lutein-enriched algal extracts [7]. Such data underscores the value of multiplexed repositioning frameworks.

Position Within Anti-Inflammatory and Antiviral Research Paradigms

Asobamast bridges two therapeutic imperatives: resolving inflammation-driven tissue damage and directly inhibiting viral propagation. Its mechanism intersects critical research trajectories:

  • Macrophage-Targeted Immunomodulation: Alveolar macrophages (AMs) express receptors for viral entry (e.g., ACE2) and cytokine secretion. Asobamast’s ability to dampen AM activation aligns with biomimetic nanotherapeutics that decouple viral capture from inflammation [3]. In LPS-induced models, it reduced NO production by 63.5%—surpassing many natural extracts [7] [10].
  • Multi-Target Small Molecules: Unlike monoclonal antibodies, Asobamast inhibits parallel pathways:
  • PLA~2~ inactivation, reducing arachidonic acid flux
  • Suppression of Ca^2+^-activated Cl^-^ channels (e.g., TMEM16A), implicated in viral egress [9]
  • Disruption of IL-6/STAT3 crosstalk, preventing fibroblast hyperproliferation during lung remodeling [10]

Table 2: Cytokine Modulation by Asobamast in Preclinical Models

Cytokine TargetIn Vitro Inhibition (%)Signaling Pathway AffectedTherapeutic Implication
TNF-α72.3 ± 4.1MAPK/NF-κBAttenuates acute lung injury
IL-1β68.7 ± 3.9NLRP3 inflammasomeReduces pyroptosis in epithelia
IL-659.2 ± 5.3JAK-STATPrevents fibroblast differentiation
  • Synergies with Emerging Modalities: Asobamast complements nucleic acid-based therapies (e.g., antisense oligonucleotides) that target viral genomes [5]. Its small-molecule pharmacokinetics enable tissue penetration where biologics falter, making it adaptable for inhaled formulations—a strategy proven effective for alveolar delivery [3] [8].

Concluding Perspectives

Asobamast epitomizes the evolution of pharmacological design: from intentional molecular targeting to computational repositioning across disease states. Its mechanistic versatility underscores the value of probing established compounds against emerging pathogens—especially where inflammation and infection intersect. Future research should prioritize in vivo validation of its hybrid antiviral/anti-inflammatory actions and formulation optimization for targeted pulmonary delivery.

Properties

CAS Number

104777-03-9

Product Name

Asobamast

IUPAC Name

2-ethoxyethyl 2-[[4-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetate

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

InChI

InChI=1S/C13H15N3O5S/c1-3-19-4-5-20-12(18)11(17)15-13-14-9(7-22-13)10-6-8(2)16-21-10/h6-7H,3-5H2,1-2H3,(H,14,15,17)

InChI Key

IKYTUOHXXXPNOG-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C

Solubility

Soluble in DMSO

Synonyms

2-EMITO
2-ethoxyethyl N-(4-(3-methyl-5-isoxazolyl)-2-thiazolyl)oxamate

Canonical SMILES

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC(=NO2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.